molecular formula C19H16N4O6 B4082204 N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4082204
M. Wt: 396.4 g/mol
InChI Key: NXJCXOCRYDRFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as GSK-3 Inhibitor IX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including insulin signaling, cell differentiation, and apoptosis.

Mechanism of Action

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide inhibits N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by binding to the ATP-binding site of the enzyme. N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide leads to the dephosphorylation of its substrates, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by the compound has been shown to increase the levels of β-catenin, a transcription factor that plays a crucial role in cell differentiation and proliferation. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various neurological disorders. In addition, the compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, which makes it a valuable tool for studying the role of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide in various cellular processes. The compound has also been shown to have good pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, the compound has a relatively short half-life, which can limit its efficacy in some in vivo studies.

Future Directions

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has several potential future directions for research. One direction is the development of more potent and selective N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including neurological disorders and cancer. The compound's mechanism of action and its effects on various cellular processes also warrant further investigation. Finally, the development of new formulations and delivery methods of the compound can improve its pharmacokinetic properties and efficacy in vivo.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide, the target enzyme of the compound, has been implicated in the pathogenesis of these diseases. The inhibition of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide by N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have beneficial effects in preclinical studies.

properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c20-10-12-7-17-18(29-11-28-17)9-15(12)21-19(24)14-8-13(23(25)26)1-2-16(14)22-3-5-27-6-4-22/h1-2,7-9H,3-6,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCXOCRYDRFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(4-morpholinyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.